molecular formula C12H21BCl2N2O2 B3254598 {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}boronic acid dihydrochloride CAS No. 2411875-72-2

{4-[(4-Methylpiperazin-1-yl)methyl]phenyl}boronic acid dihydrochloride

Cat. No.: B3254598
CAS No.: 2411875-72-2
M. Wt: 307.0
InChI Key: JPBYOVDQSKVRLL-UHFFFAOYSA-N
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Description

{4-[(4-Methylpiperazin-1-yl)methyl]phenyl}boronic acid dihydrochloride is a useful research compound. Its molecular formula is C12H21BCl2N2O2 and its molecular weight is 307.0. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-[(4-Methylpiperazin-1-yl)methyl]phenyl boronic acid dihydrochloride are not well-documented in the literature. It is known that boronic acids can interact with various biomolecules, particularly enzymes and proteins that have diol-containing side chains. The boronic acid moiety can form reversible covalent bonds with these diols, allowing it to modulate the activity of these biomolecules .

Cellular Effects

For instance, they can affect cell signaling pathways, gene expression, and cellular metabolism through their interactions with proteins and enzymes .

Molecular Mechanism

Boronic acids are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that boronic acids can have long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

It is known that the effects of boronic acids can vary with dosage, with potential toxic or adverse effects at high doses .

Metabolic Pathways

Boronic acids are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Boronic acids are known to interact with various transporters and binding proteins, potentially affecting their localization or accumulation .

Subcellular Localization

Boronic acids are known to be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Properties

IUPAC Name

[4-[(4-methylpiperazin-1-yl)methyl]phenyl]boronic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BN2O2.2ClH/c1-14-6-8-15(9-7-14)10-11-2-4-12(5-3-11)13(16)17;;/h2-5,16-17H,6-10H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPBYOVDQSKVRLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CN2CCN(CC2)C)(O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21BCl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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